Cas no 61496-91-1 (Benzenamine, 4-[(bromomethyl)sulfonyl]-2-nitro-N-phenyl-)
61496-91-1 structure
Product Name:Benzenamine, 4-[(bromomethyl)sulfonyl]-2-nitro-N-phenyl-
CAS-nummer:61496-91-1
MF:C13H11BrN2O4S
MW:371.206441164017
CID:477177
PubChem ID:13193543
Update Time:2025-04-19
Benzenamine, 4-[(bromomethyl)sulfonyl]-2-nitro-N-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 4-[(bromomethyl)sulfonyl]-2-nitro-N-phenyl-
- 4-(bromomethylsulfonyl)-2-nitro-N-phenylaniline
- 61496-91-1
- DTXSID50526240
- 4-(Bromomethanesulfonyl)-2-nitro-N-phenylaniline
-
- Inchi: 1S/C13H11BrN2O4S/c14-9-21(19,20)11-6-7-12(13(8-11)16(17)18)15-10-4-2-1-3-5-10/h1-8,15H,9H2
- InChI-sleutel: TYGPGKJLWYWJSX-UHFFFAOYSA-N
- LACHT: BrCS(C1C=CC(=C(C=1)[N+](=O)[O-])NC1C=CC=CC=1)(=O)=O
Berekende eigenschappen
- Exacte massa: 369.96233
- Monoisotopische massa: 369.96229g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 454
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 100Ų
Experimentele eigenschappen
- PSA: 89.31
Benzenamine, 4-[(bromomethyl)sulfonyl]-2-nitro-N-phenyl- Gerelateerde literatuur
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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